molecular formula C14H12Cl2N2O B4849142 (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B4849142
M. Wt: 295.2 g/mol
InChI Key: MFXSVQPQMVILDO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring and a chlorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its effects on different biological targets to understand its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE depends on its interaction with specific molecular targets. For example, if it exhibits anticancer activity, it may inhibit certain enzymes or signaling pathways involved in cell proliferation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one: Another chalcone with a hydroxyl group instead of a pyrazole ring.

    (E)-3-(4-Methoxyphenyl)-1-(4-chlorophenyl)-2-propen-1-one: A chalcone with a methoxy group on the phenyl ring.

Uniqueness

(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring and the chlorophenyl group. These structural features may contribute to its distinct chemical reactivity and biological activity compared to other chalcones.

Properties

IUPAC Name

(E)-3-(4-chloro-2-ethylpyrazol-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-2-18-13(12(16)9-17-18)7-8-14(19)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXSVQPQMVILDO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

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